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2,7-Dibromo-4-chloro-1,3-benzothiazole
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Overview
Description
2,7-Dibromo-4-chloro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological and pharmacological properties, making them of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-4-chloro-1,3-benzothiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method is the bromination of 2,1,3-benzothiadiazole using bromine in the presence of a suitable solvent . The reaction conditions often include the use of hydrobromic acid (HBr) to facilitate the bromination process . Chlorination can be achieved using thionyl chloride (SOCl2) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-4-chloro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium and Grignard reagents.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles with different functional groups.
Coupling Reactions: Products include complex organic molecules used in materials science and pharmaceuticals.
Scientific Research Applications
2,7-Dibromo-4-chloro-1,3-benzothiazole has several scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes and conducting polymers.
Pharmaceuticals: Benzothiazole derivatives are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-4-chloro-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Comparison
2,7-Dibromo-4-chloro-1,3-benzothiazole is unique due to the specific positioning of bromine and chlorine atoms on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic electronics and pharmaceuticals.
Biological Activity
2,7-Dibromo-4-chloro-1,3-benzothiazole is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its antibacterial, antitumor, and antiproliferative activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. The presence of halogen atoms (bromine and chlorine) in its structure is believed to enhance its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including this compound. The mechanism of action involves inhibition of key bacterial enzymes such as dihydroorotase and DNA gyrase.
Table 1: Antibacterial Activity Data
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 25 μg/ml |
Staphylococcus aureus | 20 μg/ml | |
Klebsiella pneumoniae | 30 μg/ml |
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC comparable to standard antibiotics like streptomycin and amoxicillin .
Antitumor Activity
The antitumor properties of this compound have been investigated in various cancer cell lines. Studies indicate that this compound can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Antitumor Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results showed:
- MDA-MB-231 : IC50 = 15 μM
- HCT116 : IC50 = 12 μM
These findings suggest that the compound has a dose-dependent effect on tumor cells, making it a candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle in tumor cells.
Properties
Molecular Formula |
C7H2Br2ClNS |
---|---|
Molecular Weight |
327.42 g/mol |
IUPAC Name |
2,7-dibromo-4-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-2-4(10)5-6(3)12-7(9)11-5/h1-2H |
InChI Key |
GOIVDUSZYGFUBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(S2)Br)Br |
Origin of Product |
United States |
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